N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-21(11-16-10-14-6-2-3-7-15(14)13-25-16)19(23)12-22-17-8-4-5-9-18(17)26-20(22)24/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOYSRVUIMJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that some of the compounds synthesized in the same pathway are known regulators ofNur77 , a nuclear receptor involved in various physiological processes.
Mode of Action
The compound is formed through a series of enzymatic reactions, including the reduction of a carbonyl group at the C9 position, which triggers the formation of the isochroman-3-one ring. This structural feature may play a role in its interaction with its targets.
Biochemical Pathways
The compound is part of a larger biochemical pathway involving the assembly of an S-type acyl dihydroxybenzoic acid (ADA) core by a collaborative polyketide synthase. An ester exchange reaction catalyzed by a thioesterase domain releases ADA esters, some of which are known regulators of Nur77. Alternatively, hydrolysis releases intermediates that undergo hydroxylation at C6 by a flavin-dependent monooxygenase, producing a trihydroxybenzene moiety.
Result of Action
The compound is suggested to have cytotoxic and antimicrobial activities. .
Biological Activity
N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isochroman moiety linked to a 2-oxobenzo[d]oxazole structure. Its molecular formula is C₁₅H₁₅N₃O₃, and it has a molecular weight of 285.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapy.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Neuroprotective Effects
The compound demonstrates neuroprotective effects in models of neurodegenerative diseases. It has been reported to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in conditions such as Alzheimer's disease.
3. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy appears comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of ERK1/2 Kinases : The compound acts as an inhibitor of the ERK1/2 pathway, which is crucial in cell proliferation and survival.
- Antioxidant Activity : It enhances the activities of endogenous antioxidant enzymes, reducing cellular oxidative damage.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests its potential utility in neurodegenerative disease therapies.
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Molecular Formula : C15H15N3O3
Molecular Weight : 285.30 g/mol
The compound features an isochroman ring and a benzoxazole moiety, which are significant for its biological activity. The presence of these structural elements contributes to the compound's unique chemical properties, influencing its interactions within biological systems.
Antimicrobial Activity
Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against MRSA with MIC values lower than conventional antibiotics. |
In vitro assays have shown that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential as a new antibacterial agent in clinical settings.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies reveal that it exhibits cytotoxicity against several cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The selectivity index of the compound indicates a favorable safety profile compared to standard chemotherapeutics, making it a candidate for further development in cancer therapy.
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress in cells. This compound has demonstrated significant inhibition of lipid peroxidation in various assays, indicating its potential role in protecting cells from oxidative damage.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
-
In Vitro Efficacy Against Bacterial Strains
- A study confirmed the compound's effectiveness against resistant strains like MRSA, with modifications enhancing its antimicrobial potency.
-
Cytotoxicity Assessment
- Investigations on human cell lines showed low hemolytic activity and favorable selectivity indices, indicating potential therapeutic use with reduced toxicity.
-
Antioxidant Activity Evaluation
- Assays measuring lipid peroxidation inhibition highlighted the compound's ability to prevent cellular damage due to oxidative stress.
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against MRSA; MIC values lower than reference antibiotics. |
| Cytotoxicity | IC50 values indicate effective cancer cell inhibition with low toxicity. |
| Antioxidant | Significant inhibition of lipid peroxidation observed in assays. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzoxazolone scaffold is a common feature in TSPO ligands and bioactive molecules. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Benzoxazolone Derivatives
Key Observations :
- Substituent Impact: The isochroman group in the target compound may enhance metabolic stability compared to naphthalene ([11C]NBMP) or nitro/methoxy groups ([11C]N′-MPB).
- Acetamide vs. Hydrazide : Unlike hydrazide-linked derivatives (), the acetamide chain in the target compound may confer better hydrolytic stability, critical for in vivo applications .
Pharmacokinetic and Binding Properties
Table 2: Physicochemical and Binding Properties
*Estimated from structural analogs.
Key Observations :
- Lipophilicity: The target compound’s isochroman group may lower logP compared to naphthalene-containing [11C]NBMP, balancing brain uptake and nonspecific binding. This aligns with trends observed in [18F]FEBMP and [18F]FPBMP, which have reduced lipophilicity compared to PK11195, enhancing BBB penetration .
- Binding Efficacy : The absence of electron-withdrawing groups (e.g., nitro in [11C]N′-MPB) might reduce TSPO affinity, but the isochroman moiety could offer unique binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
